molecular formula C13H18O B6287735 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol CAS No. 2737207-36-0

1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol

Cat. No. B6287735
CAS RN: 2737207-36-0
M. Wt: 190.28 g/mol
InChI Key: RVHAYKHTZYOLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol (DMPCE) is an organic compound belonging to the class of cyclopropyl alcohols. It is a colorless liquid with a pleasant odor and a low boiling point. DMPCE has been used in a variety of scientific research applications, including chemical synthesis, drug development, and medical research.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used in a variety of scientific research applications, including drug development, chemical synthesis, and medical research. In drug development, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In chemical synthesis, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of organic compounds, including cyclopropyl alcohols, cyclopropyl esters, and cyclopropyl ethers. In medical research, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to study the effects of cyclopropyl alcohols on the human body, including their effects on the central nervous system, cardiovascular system, and immune system.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is not fully understood. However, it is believed that 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol binds to certain proteins in the body, which then activate certain biochemical pathways. These pathways are then responsible for the physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol are not fully understood. However, it has been shown to have a variety of effects on the human body, including an increase in heart rate, an increase in blood pressure, an increase in respiration rate, an increase in body temperature, and an increase in alertness. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been shown to have a sedative effect, which can be helpful in treating anxiety and insomnia.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its low boiling point, which allows it to be easily vaporized and collected. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is a relatively inexpensive compound, which makes it an attractive option for research applications. The main limitation of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its potential toxicity, which can be hazardous to laboratory personnel.

Future Directions

There are a variety of potential future directions for 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol research. These include further research into the biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to elucidate its effects on the human body. Finally, further research into the synthesis of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to make the compound more accessible and affordable for research applications.

Synthesis Methods

1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is synthesized through a process called the Wittig reaction. This reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Wittig reaction is considered to be a very efficient and selective method for synthesizing cyclopropyl alcohols, such as 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.

properties

IUPAC Name

1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9-5-4-6-10(2)12(9)13(3,14)11-7-8-11/h4-6,11,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHAYKHTZYOLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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